Product packaging for Scillaridin A(Cat. No.:CAS No. 545-51-7)

Scillaridin A

Cat. No.: B1293785
CAS No.: 545-51-7
M. Wt: 366.5 g/mol
InChI Key: KBOQXVVZFSWICE-BSKUUKNUSA-N
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Description

Classification within Bufadienolide Cardiac Glycosides

Scillaridin A is classified as a cardiac glycoside, a group of naturally occurring steroid derivatives known for their powerful effects on heart muscle. nuph.edu.ua These compounds consist of a steroid nucleus (the aglycone or genin) attached to a sugar moiety. mdpi.comnuph.edu.ua The activity of cardiac glycosides is primarily attributed to the aglycone portion. nuph.edu.ua

The steroid aglycones are categorized into two main types: cardenolides and bufadienolides. nuph.edu.ua This classification is based on the type of lactone ring attached at the C-17 position of the steroid core. mdpi.comnuph.edu.ua Cardenolides possess an unsaturated five-membered lactone ring, while bufadienolides feature a doubly unsaturated six-membered lactone ring (an α-pyrone ring). mdpi.comnuph.edu.uanih.gov

This compound is the aglycone component of other glycosides, such as Scillaren (B1171841) A, and is characterized by its bufadienolide structure. isisn.org Specifically, it is a C24 steroid with this distinctive six-membered α-pyrone ring at the C-17β position, which defines its membership in the bufadienolide subgroup of cardiac glycosides. nuph.edu.uaresearchgate.net The term "bufadienolide" itself is derived from the genus Bufo (toads), as their venom is a primary source of these compounds. researchgate.net

The fundamental structure of cardiac glycosides, including this compound, features a characteristic "U"-shaped conformation due to the specific cis-trans-cis fusion of the steroid rings, which is crucial for their biological interaction with targets like the Na+/K+-ATPase enzyme. mdpi.combiosynth.com

Table 1: Structural Classification of this compound

CategoryClassificationDefining Structural Feature
Main Class Cardiac GlycosideSteroid nucleus with a lactone ring at C-17β and a sugar moiety at C-3β. mdpi.comnuph.edu.ua
Sub-Class BufadienolideDoubly unsaturated six-membered (α-pyrone) lactone ring at the C-17 position. mdpi.comnuph.edu.ua
Aglycone Nature Aglycone (or Genin)It is the non-sugar, steroid component. isisn.org
Specific Structure C24 SteroidA polyhydroxy C-24 steroid chemical framework. researchgate.net

Historical Trajectories of this compound Research in Natural Product Chemistry

The history of this compound is a significant milestone in the field of natural product chemistry, which has long investigated substances from natural sources for their therapeutic potential. nih.gov The journey of cardiac glycosides began centuries ago, with plants like the sea squill (Drimia maritima, also known as Urginea maritima) being used in traditional medicine to treat heart conditions since ancient Egyptian times. mdpi.comisisn.org

A pivotal moment in the scientific understanding of these compounds occurred in 1933 when Swiss chemist Arthur Stoll successfully isolated the glycoside Scillaren A from the sea squill. researchgate.netrjpharmacognosy.ir This was the first glycosylated bufadienolide to be described and structurally characterized. mdpi.comresearchgate.net The aglycone, or non-sugar part, of Scillaren A is this compound. isisn.org Stoll's work was a landmark discovery, providing a pure chemical entity that paved the way for more detailed pharmacological and chemical studies of this class of compounds. researchgate.net

This discovery was part of a "golden age" of natural product chemistry, where researchers systematically isolated and elucidated the structures of active principles from medicinal plants. nih.govthieme-connect.com The isolation of this compound and its parent glycosides from Drimia species provided a crucial chemical template and spurred further research into bufadienolides from both plant and animal sources. researchgate.net This historical context underscores the foundational role of this compound in the evolution of cardiac glycoside research.

Contemporary Research Paradigms and Significance of this compound Studies

In the modern era, research on this compound and related bufadienolides continues to evolve, benefiting from advanced analytical and biological techniques. vedomostincesmp.ru While the primary historical application of cardiac glycosides was in treating heart conditions like congestive heart failure and atrial fibrillation, contemporary research has broadened significantly. mdpi.combiosynth.com

A major focus of current research is the interaction of bufadienolides with the Na+/K+-ATPase enzyme. nih.govbiosynth.com this compound is known to be a potent inhibitor of this enzyme, and this mechanism remains a central topic of investigation to understand its cardiotonic effects. ontosight.aibiosynth.com

Beyond cardiology, recent studies suggest that cardiac glycosides possess a wider range of biological activities, leading to their investigation in other therapeutic areas, particularly oncology. mdpi.comnih.gov Although research into specific compounds like Proscillaridin (B1679727) A (a glycoside of this compound) and other bufadienolides is more extensive in this area, the fundamental structure of this compound serves as a reference. rjpharmacognosy.irresearchgate.net

Furthermore, this compound plays a significant role as a reference standard in phytochemical research. cenmed.com For instance, it is used in the quantitative analysis of cardiac glycosides in various Drimia species using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). cenmed.comresearchgate.net This allows for the accurate measurement and standardization of these bioactive compounds in plant extracts, which is crucial for both quality control and further pharmacological study. vedomostincesmp.ru The ongoing research highlights the enduring importance of this compound as both a bioactive molecule and a vital tool in natural product analysis. ontosight.aivedomostincesmp.ru

Table 2: Summary of Research Focus on this compound

Research AreaFocus of StudySignificance
Biochemical Pharmacology Inhibition of Na+/K+-ATPase. biosynth.comElucidating the molecular mechanism behind its cardiotonic properties. biosynth.com
Phytochemical Analysis Use as a reference standard for HPLC. cenmed.comresearchgate.netEnables quantification and quality control of bufadienolides in plant species like Drimia. vedomostincesmp.rucenmed.comresearchgate.net
Drug Discovery Investigation of the broader therapeutic potential of the bufadienolide chemical scaffold. mdpi.comfrontiersin.orgExploring potential applications beyond heart conditions, such as in oncology. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O3 B1293785 Scillaridin A CAS No. 545-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOQXVVZFSWICE-BSKUUKNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969683
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-51-7
Record name Scillaridin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin, Biosynthesis, and Bioproduction of Scillaridin a

Natural Sources and Distribution of Scillaridin A Precursors

The primary natural sources of this compound and its glycosidic precursors are plants belonging to the family Hyacinthaceae, most notably the sea squill, Urginea maritima (also known as Drimia maritima), and other species within the Scilla genus. edaegypt.gov.egmaltawildplants.com These plants are predominantly found in the Mediterranean region, thriving in dry, sandy, coastal areas. maltawildplants.com

Urginea maritima exists in two main varieties, white and red, both of which are recognized for their content of cardiac glycosides. nih.gov The bulbs of these plants are the primary site of accumulation for a variety of bufadienolides, including this compound and its direct precursor, proscillaridin (B1679727) A. edaegypt.gov.egnih.gov Other related compounds found alongside this compound in these plants include scillaren (B1171841) A, scilliroside, and scilliglaucoside. edaegypt.gov.egnih.gov The first bufadienolide to be identified, scillaren A, was isolated from the Egyptian squill (Scilla maritima). nih.gov

The distribution of these compounds is not limited to the Hyacinthaceae family; bufadienolides are also found in other plant families such as Crassulaceae, Iridaceae, and Ranunculaceae. mdpi.comlodz.pl Beyond the plant kingdom, these compounds are famously produced as defensive toxins in the skin glands of toads from the Bufo genus. nih.gov

Table 1: Natural Sources of this compound and Related Bufadienolides

Family Genus Species Common Name Primary Compound(s)
Hyacinthaceae Urginea maritima Sea Squill This compound, Prothis compound, Scillaren A edaegypt.gov.egnih.gov
Hyacinthaceae Scilla maritima Egyptian Squill Scillaren A nih.gov
Crassulaceae Kalanchoe various - Bryophyllins nih.gov
Bufonidae Bufo various Toad Marinobufagenin (B191785) nih.gov

Elucidation of Biosynthetic Pathways for Bufadienolides

The biosynthesis of bufadienolides, including this compound, is a complex process that involves the convergence of primary and secondary metabolic pathways. Steroids in both plants and animals are generally synthesized from the isoprenoid hydrocarbon squalene (B77637). britannica.com The formation of the core steroid nucleus follows the mevalonate (B85504) (MVA) pathway. viper.ac.in

The mevalonate pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). viper.ac.in These units are sequentially condensed to form larger isoprenoid precursors, ultimately leading to the C30 compound squalene. Cyclization of squalene then yields the fundamental tetracyclic steroid skeleton. britannica.com In plants, this cyclization produces cycloartenol, which is then converted to cholesterol. britannica.com Cholesterol serves as a central precursor for a vast array of steroids. ahajournals.orgnih.gov

While the steroid nucleus is derived from the mevalonate pathway, the distinctive six-membered α-pyrone lactone ring of bufadienolides is believed to be formed from a C3 unit that condenses with a C21 steroid intermediate, pregnenolone. scribd.com The precise origins of this C3 unit are still under investigation.

The shikimate pathway , a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), is also implicated in the formation of various secondary metabolites. ijrpr.comresearchgate.net While its direct role in forming the core structure of this compound is less defined than the mevalonate pathway, it contributes to the production of various phenolic compounds that can be found in the same plants, and some evidence suggests potential cross-talk or integration between these major biosynthetic routes for the creation of complex natural products. scribd.comijrpr.com

Precursor Incorporation and Enzymatic Transformations

The biosynthesis from the initial steroid precursor involves a series of specific enzymatic modifications. These reactions include hydroxylations, oxidations, and glycosylations, which are catalyzed by a variety of enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and transferases. beilstein-journals.org

Isotope labeling studies have been crucial in tracing the biosynthetic pathway. Experiments have confirmed that cholesterol is a key precursor in the biosynthesis of bufadienolides in both animals and plants. ahajournals.orgnih.gov For instance, in toad species, cholesterol is the starting compound, with bile acids acting as important intermediates. nih.gov In mammalian cells, the biosynthesis of the bufadienolide marinobufagenin is initiated by the enzyme CYP27A1, which is part of the "acidic" bile acid pathway, rather than the "traditional" steroidogenesis pathway initiated by CYP11A1. nih.gov

The transformation of the cholesterol side-chain and the subsequent formation of the lactone ring are critical steps. In Bufo bufo gargarizans, the cholesterol side-chain cleavage enzyme, BbgCYP11A1, has been identified as a key player. nih.gov Following the initial modifications of the steroid nucleus, the attachment of the C2 unit to form the characteristic α-pyrone ring is a defining step. The final steps often involve glycosylation, where sugar moieties are attached to the steroid aglycone by glycosyltransferases. This process converts aglycones like this compound into their more water-soluble glycoside forms, such as prothis compound.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes is regulated by various internal and external factors. This regulation ensures that these potent, biologically active compounds are produced at the appropriate times and in the correct tissues.

Transcriptional regulation is a key control mechanism. Transcription factors (TFs) are proteins that bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their expression. mdpi.com In plants, families of transcription factors such as MYB, bHLH, and WRKY are known to regulate the biosynthesis of various secondary metabolites, including terpenoids and steroids. mdpi.com For example, the overexpression of certain transcription factors can lead to the upregulation of entire biosynthetic pathways, resulting in higher yields of the final product. mdpi.com

Environmental stressors can also influence the production of bufadienolides. In toads, for instance, factors like predation risk have been shown to upregulate toxin synthesis. oup.com This response is thought to be mediated by the endocrine stress response system, potentially involving hormones that regulate the expression of biosynthetic genes. oup.com While the specific transcription factors and signaling pathways that directly control this compound biosynthesis in Urginea maritima are not yet fully elucidated, research on related pathways in other organisms provides a framework for understanding this complex regulatory network. nih.govmdpi.com

Strategies for Enhanced Bioproduction and Analog Generation

The potent biological activities of this compound and other bufadienolides have spurred interest in developing methods for their large-scale production. Given the slow growth of the source plants and the low yields of extraction, biotechnological approaches offer a promising alternative.

One major strategy is the use of microbial cell factories, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce these complex molecules. nih.gov This involves heterologous expression, where the genes encoding the entire biosynthetic pathway from a plant or animal are transferred into the microorganism. beilstein-journals.org By engineering the microbe's metabolism and optimizing fermentation conditions, it is possible to achieve higher yields of the desired compound. nih.gov A successful example is the bioproduction of the anticancer precursor vindoline (B23647) in yeast, which reached a titer of 266 mg/L in an optimized fed-batch bioreactor. nih.gov

Key approaches for enhanced bioproduction include:

Pathway Elucidation and Engineering: Identifying all the necessary genes in the biosynthetic pathway is the first critical step. biorxiv.org Once identified, these genes can be optimized for expression in the microbial host. Protein engineering can be used to improve the efficiency and substrate specificity of key enzymes. biorxiv.org

Metabolic Engineering of Host Strains: The metabolism of the host organism can be modified to increase the supply of precursors, such as acetyl-CoA and cholesterol, to the heterologous pathway. nih.gov This often involves upregulating native pathways and downregulating competing pathways.

Process Optimization: Fermentation conditions, including medium composition, pH, and feeding strategies, are optimized to maximize product yield. nih.gov

Furthermore, these biotechnological platforms can be used for analog generation . By introducing engineered enzymes with altered substrate specificities or by feeding the microbial culture with modified precursors (precursor-directed biosynthesis), it is possible to create novel "new-to-nature" derivatives of this compound. biorxiv.org This strategy allows for the rapid generation of a library of related compounds that can be screened for improved or novel biological activities. biorxiv.org

Molecular and Cellular Mechanisms of Scillaridin a Action

Primary Molecular Targets and Binding Affinities (e.g., Na+/K+-ATPase Pump)

The principal molecular target of Scillaridin A and other cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of all animal cells. frontiersin.orgnih.govguidetopharmacology.org This pump actively transports three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed. imrpress.com

This compound binds to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase. frontiersin.orgmdpi.com The α-subunit is responsible for the catalytic and transport functions of the pump, containing the binding sites for ATP, cations, and cardiac glycosides. imrpress.com There are multiple isoforms of the α-subunit (e.g., α1, α2, α3), and they exhibit different tissue distributions and sensitivities to cardiac glycoside inhibition. guidetopharmacology.org The α1 isoform is found in most tissues, while α2 is expressed in the brain, heart, and skeletal muscle, and α3 is primarily in neural tissues. guidetopharmacology.org The binding of cardiac glycosides like this compound is known to antagonize K+ binding. guidetopharmacology.org

The interaction of cardiac glycosides with the Na+/K+-ATPase is not solely as an inhibitor of ion transport. The pump also functions as a signal transducer. mdpi.com Binding of a cardiac glycoside induces a conformational change in the enzyme, which can then trigger intracellular signaling cascades independent of the ion pumping function. mdpi.com

Table 1: Primary Molecular Target of this compound

Target Subunit Binding Location Primary Function
Na+/K+-ATPase α-subunit Extracellular domain Ion transport, signal transduction

Downstream Signaling Cascade Modulation by this compound

The inhibition of the Na+/K+-ATPase pump and its activation as a signaling receptor by this compound (often studied via its precursor Proscillaridin (B1679727) A) triggers a variety of downstream signaling pathways. These pathways are crucial in mediating the compound's effects on cell proliferation, survival, and motility.

One significant pathway affected is the EGFR-Src signaling axis. e-century.us Research has shown that Prothis compound can decrease the activity of Src, a proto-oncogene involved in multiple signaling pathways, by inhibiting the activity of the Epidermal Growth Factor Receptor (EGFR). e-century.us The activation of EGFR typically triggers survival pathways, including AKT, ERK, and STAT3 signaling. e-century.us

The inhibition of the EGFR-Src complex further impacts cytoskeleton-related pathways. This includes the FAK-paxillin signaling pathway, which is involved in the formation of filopodia, the slender cytoplasmic projections that cells use to probe their environment. e-century.us Consequently, Prothis compound has been observed to decrease the activity of small GTPase proteins such as Cdc42, which are regulated by FAK-paxillin signaling and are critical for filopodia formation. e-century.us

Other signaling pathways modulated by cardiac glycosides include:

PI3K/Akt/mTOR pathway: Central to cell growth, survival, and metabolism. mdpi.com

Ras/Raf/MEK/ERK pathway: A key cascade regulating cell proliferation and differentiation. mdpi.com

NF-κB signaling: Plays a significant role in inflammatory processes. mdpi.com

Table 2: Downstream Signaling Pathways Modulated by this compound

Pathway Key Proteins Involved Cellular Process Affected
EGFR-Src EGFR, Src, FAK, Paxillin Cell motility, filopodia formation
Small GTPases Cdc42, Rac1 Cytoskeletal dynamics
PI3K/Akt/mTOR PI3K, Akt, mTOR Cell growth, survival
JAK/STAT JAK2, STAT3 Proliferation, apoptosis

Intracellular Ion Homeostasis and this compound Interactions

The fundamental action of this compound on the Na+/K+-ATPase pump directly disrupts intracellular ion homeostasis. for2625-lysosomes.de By inhibiting the pump's ability to extrude Na+ and import K+, this compound causes an increase in the intracellular concentration of Na+ and a decrease in the intracellular concentration of K+. imrpress.com

This alteration in the primary ion gradients has several secondary consequences for cellular ion balance. The rise in intracellular Na+ affects the function of other ion transporters, notably the Na+/Ca2+ exchanger (NCX). The NCX typically uses the Na+ gradient to extrude calcium (Ca2+) from the cell. As the intracellular Na+ concentration rises, the driving force for Ca2+ extrusion via the NCX is reduced, leading to an increase in the intracellular Ca2+ concentration.

This disruption of Na+, K+, and Ca2+ homeostasis is a critical event that links the initial binding of this compound to the Na+/K+-ATPase to the broader cellular responses, including apoptosis and changes in gene expression. researchgate.netresearchgate.net The regulation of intracellular ion concentrations is vital for numerous cellular functions, from signal transduction and metabolism to cell volume control and membrane potential. upf.edunih.gov

Cellular Responses and Phenotypic Changes Induced by this compound

The molecular interactions and signaling modulations initiated by this compound culminate in distinct cellular responses, primarily characterized by the induction of apoptosis, arrest of the cell cycle, and specific inhibition of key proteins involved in cell survival and proliferation.

This compound and its precursor, Prothis compound, are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netresearchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which ultimately converge on the activation of caspases, the executioners of cell death. wikipedia.orgnih.gov

Research on Prothis compound indicates it can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced cell death, which is a component of the extrinsic pathway. researchgate.net This sensitization is achieved by upregulating the expression of TRAIL death receptors (DR4 and DR5) on the cell surface and downregulating anti-apoptotic molecules like c-FLIP and Mcl-1. researchgate.net

The intrinsic pathway is also significantly engaged. The anticancer activity of Prothis compound is associated with the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP (Poly (ADP-ribose) polymerase). researchgate.net The release of pro-apoptotic factors like cytochrome c from the mitochondria is a key step in this pathway, leading to the formation of the apoptosome and activation of initiator caspase-9. scielo.org.arnih.gov

Table 3: Key Events in this compound-Induced Apoptosis

Apoptotic Pathway Key Event Associated Molecules
Extrinsic Sensitization to TRAIL Upregulation of DR4/DR5, downregulation of c-FLIP
Intrinsic Mitochondrial disruption ROS generation, Bcl-2 family modulation, Caspase-3/9 activation

A prominent cellular response to this compound is the arrest of the cell cycle at the G2/M transition phase. mdpi.comresearchgate.net This checkpoint prevents cells from entering mitosis, effectively halting their proliferation. medsci.org Studies on glioblastoma cells have demonstrated that Prothis compound induces a G2/M phase cell cycle arrest. researchgate.net

The G2/M checkpoint is tightly regulated by the activity of the Cyclin B1/CDK1 complex. frontiersin.org The transition into mitosis requires the activation of this complex. ijbs.com Cell cycle arrest in the G2/M phase is often associated with the modulation of regulatory proteins that control the activity of Cyclin B1/CDK1. This can involve tumor suppressor proteins like p53 and its downstream effector p21, which can inhibit cyclin-dependent kinases. medsci.orgijbs.com Chalcone derivatives that induce G2/M arrest have been shown to increase levels of DNA damage markers and modulate p21 activity. mdpi.com While the precise cascade for this compound is still under investigation, its ability to cause G2/M arrest is a key component of its anti-proliferative effects. researchgate.net

Table 4: this compound and Cell Cycle Regulation

Cell Cycle Phase Effect Key Regulatory Complex
G2/M Arrest Cyclin B1/CDK1

This compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor progression by promoting proliferation, survival, and immune evasion. mdpi.comnih.govsci-hub.se

The inhibition of STAT3 activation by Prothis compound has been demonstrated in prostate cancer cells. researchgate.net This inhibition is associated with the disruption of the JAK2/STAT3 signaling pathway. researchgate.net Upon activation by cytokines or growth factors, STAT3 is phosphorylated (on tyrosine 705), which allows it to form homodimers, translocate to the nucleus, and bind to DNA to activate the transcription of target genes. tvarditherapeutics.com Small-molecule inhibitors of STAT3 often target its SH2 domain to prevent this phosphorylation and dimerization. tvarditherapeutics.com By inhibiting STAT3, this compound can suppress the expression of genes that drive cancer cell survival and proliferation. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Scillaridin a

Methodological Approaches for SAR Elucidation

The elucidation of Scillaridin A's SAR is achieved through a combination of computational, synthetic, and biological methodologies. This integrated approach allows for the systematic exploration of how structural modifications impact biological function, guiding the development of compounds with improved potency and selectivity. oncodesign-services.com

Computational Approaches: These methods use computer modeling to predict biological activity and understand molecular interactions. oncodesign-services.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical relationships between chemical structure and biological activity. researchgate.netmdpi.comnih.gov Molecular docking and dynamics simulations provide insights into how this compound and its analogs bind to their biological targets, such as the Na+/K+-ATPase pump, at an atomic level. oncodesign-services.comnih.govresearchgate.net These computational tools are invaluable for prioritizing which analogs to synthesize, thereby saving time and resources. rsc.org

Synthetic Approaches: Chemical synthesis is the cornerstone of experimental SAR studies, involving the creation of a series of analogs with targeted structural changes. oncodesign-services.comnih.gov This allows researchers to systematically probe the importance of different functional groups and structural features. drugdesign.org Modern synthetic strategies, such as late-stage derivatization and chemoenzymatic synthesis, enable the efficient production of diverse compound libraries for biological testing. rsc.orgnih.gov The total synthesis of complex natural products and their analogs also provides crucial platforms for in-depth SAR exploration. researchgate.net

Biological Assays: Once synthesized, the biological activity of each analog is quantified using a variety of in vitro and cell-based assays. oncodesign-services.com These assays measure specific effects, such as the inhibition of the Na+/K+-ATPase enzyme, cytotoxicity against cancer cell lines, or the induction of specific signaling pathways. oncodesign-services.comnih.gov By comparing the activity of the analogs to the parent compound, researchers can directly link structural modifications to changes in biological effect, which is the essence of SAR. mdpi.com

Methodological ApproachTechniquesPurpose in SAR Elucidation
Computational QSAR, Molecular Docking, Molecular DynamicsPredict activity, model receptor binding, and prioritize synthetic targets. oncodesign-services.comresearchgate.netnih.gov
Synthetic Analog Synthesis, Late-Stage Derivatization, Total SynthesisCreate structurally diverse compounds to test hypotheses about key functional groups. nih.govresearchgate.netnih.gov
Biological Enzyme Inhibition Assays, Cell Viability/Cytotoxicity Assays, Pathway AnalysisQuantify the biological activity of synthesized analogs to establish structure-activity correlations. oncodesign-services.commdpi.com

Influence of Steroid Nucleus Modifications on Biological Activity

The steroid nucleus of this compound is the fundamental scaffold responsible for its primary pharmacological activity. mdpi.comwikipedia.org This tetracyclic core has a unique "U" shape due to its specific ring fusions (A/B cis, B/C trans, C/D cis), which is critical for its interaction with biological targets like the Na+/K+-ATPase. mdpi.comgoogle.com Modifications to this nucleus, such as the addition or alteration of hydroxyl groups, can significantly impact activity. google.com

Key findings from SAR studies on bufadienolides and related cardiac glycosides indicate:

C3-OH Group: The hydroxyl group at the C-3 position is crucial as it is the attachment point for the sugar moiety in parent glycosides like Proscillaridin (B1679727) A. Its presence and configuration are vital for activity. google.comuomus.edu.iqresearchgate.net

C14-OH Group: A hydroxyl group at the C-14 position is a common and important feature for the cardiotonic activity of this class of compounds. google.comuomus.edu.iq

Other Hydroxylations: The presence and position of additional hydroxyl groups influence the compound's polarity and pharmacokinetics. For instance, studies on various bufadienolides have shown that adding hydroxyl groups at positions like C-5 or C-11 can enhance binding affinity to proteins such as human serum albumin, which affects drug distribution. nih.govplos.org Conversely, introducing hydroxyl groups at other positions, such as C-6 or C-15, has been reported to decrease cytotoxic activity. researchgate.net

Ring Fusion Stereochemistry: The specific cis-trans-cis arrangement of the A, B, C, and D rings is considered essential. Altering this stereochemistry, for example, to a C/D trans fusion, results in inactive compounds. philadelphia.edu.jo

Steroid Nucleus FeatureModificationImpact on Biological Activity
Ring Fusion (C/D) Change from cis to transLoss of activity. philadelphia.edu.jo
C3 Position Site of glycosylationEssential for the activity of parent glycosides. uomus.edu.iq
C14 Position Presence of β-hydroxyl groupConsidered critical for cardiotonic activity. google.com
Other Positions Addition of -OH at C-11Tends to increase binding affinity to transport proteins. nih.govplos.org
Addition of -OH at C-6 or C-15Reported to reduce cytotoxic activity. researchgate.net

Role of Lactone Ring Structure in Molecular Interactions

Attached at the C-17β position of the steroid nucleus, the six-membered, doubly unsaturated lactone ring (an α-pyrone) is the defining feature of bufadienolides, including this compound. ontosight.airesearchgate.netnih.gov This moiety plays a critical role in the molecule's interaction with its biological targets. philadelphia.edu.jo

The lactone ring's significance is multifaceted. Its unsaturated nature and the carbonyl oxygen contribute to the electrostatic interactions necessary for binding to the Na+/K+-ATPase. researchgate.netacs.org Molecular docking studies have shown that the lactone ring orients itself within the binding pocket of the enzyme, where it can form hydrogen bonds and engage in electrostatic attraction with cations like K+ present in the binding site. nih.govacs.orgau.dk This interaction is believed to be a key factor in the potent inhibitory activity of bufadienolides. Saturation or cleavage of the lactone ring has been shown to destroy the cardiac activity of these compounds, underscoring its essentiality. uomustansiriyah.edu.iq

Lactone Ring FeatureRole in Molecular InteractionSupporting Evidence
Six-membered α-pyrone structure Defines the compound as a bufadienolide, influencing potency. nih.govDistinguishes from five-membered ring cardenolides.
Unsaturated double bonds Contribute to the electronic profile and binding affinity. philadelphia.edu.joSaturation of the ring leads to loss of activity. uomustansiriyah.edu.iq
Carbonyl Oxygen Participates in electrostatic interactions and hydrogen bonding with the receptor. acs.orgDocking studies show direct coordination with ions and amino acid residues in the binding site. nih.govau.dk
β-configuration at C-17 Ensures correct spatial orientation for receptor binding. philadelphia.edu.joIncorrect stereochemistry leads to loss of activity.

Glycosidic Moiety Contribution to this compound Activity and Cytotoxicity

This compound is an aglycone, meaning it is the steroid-and-lactone core without any sugar attachments. ontosight.ai It is derived from parent cardiac glycosides, such as Prothis compound (which has one rhamnose sugar) and Scillaren (B1171841) A (which has a disaccharide, scillabiose), through the hydrolysis of the glycosidic bond at the C3-hydroxyl position. researchgate.netuomustansiriyah.edu.iq Therefore, to understand the contribution of the glycosidic moiety, one must examine the properties of these parent compounds relative to the aglycone.

Modulating Pharmacokinetics: The sugars significantly influence the solubility, absorption, distribution, and half-life of the compound. mdpi.comgoogle.comgoogle.com This affects how the drug behaves in a biological system.

Enhancing Potency: While the aglycone is the active pharmacophore, the presence of the sugar moiety often enhances the potency of the compound. philadelphia.edu.jonuph.edu.ua It can influence the binding affinity and the duration of action. google.com

Studies on various cardiac glycosides have shown that manipulating the sugar portion is a viable strategy for creating analogs with increased cytotoxic activity against cancer cells. cdc.gov

Design and Synthesis of this compound Analogs for SAR Probing

The design and synthesis of analogs of this compound and its parent glycosides are central to SAR studies and the development of new drug candidates. nih.govmdpi.com The goal is to create new molecules with improved properties, such as enhanced target selectivity, greater potency, or a better safety profile. nih.gov

Synthetic efforts typically focus on modifying one of the three key structural domains:

Steroid Nucleus Modification: This involves adding or removing functional groups at various positions on the steroid core to probe their importance. This has been a common strategy for many classes of steroids.

Lactone Ring Modification: Analogs have been created where the lactone ring is altered. For example, some synthetic work on related cardiac glycosides has involved opening the lactone ring or modifying substituents on it to determine its precise role in activity. nih.gov

Glycosidic Moiety Variation (for parent glycosides): A major area of analog synthesis involves changing the number, type, or chemical structure of the sugars attached at the C-3 position. cdc.gov For example, novel cardiac glycoside analogs have been synthesized by selectively glycosylating one of the hydroxyl groups on the steroid nucleus using catalyst-controlled methods, allowing for the creation of new glycosylation patterns. nih.gov This approach has led to the development of synthetic analogs of compounds like digitoxin (B75463) with increased cytotoxic activity. cdc.gov

These synthetic campaigns provide the essential chemical tools needed to systematically map the SAR of this compound, paving the way for the development of optimized derivatives for therapeutic use. researchgate.netnih.gov

Analog TypeSynthetic StrategyPurpose of Synthesis
O-glycosides and MeON-neoglycosides Systematic modification of the sugar moiety, glycosidic linker, and stereochemistry. nih.govTo define SARs and optimize anticancer activity by impacting pathways like the DNA damage response. nih.gov
Lactone-modified analogs Aldol condensation on the steroid followed by further reactions to alter the lactone ring. nih.govTo investigate the role of the lactone ring in biological activity.
Regioselective Glycosylated Analogs Using a borinic acid-derived catalyst to selectively add sugar groups to specific hydroxyls. nih.govTo access novel glycosylation patterns and synthesize new analogs from available starting materials. nih.gov
Aglycone Derivatives Hydrolysis of parent glycosides to isolate the aglycone (e.g., this compound). uomustansiriyah.edu.iqTo study the intrinsic activity of the core steroid-lactone structure.

Preclinical in Vitro and in Vivo Research Methodologies for Scillaridin a

Advanced Cell-Based Assay Systems for Scillaridin A Studies

Modern cell-based assays have evolved significantly beyond simple monolayer cultures to better replicate the complex microenvironments of human tissues. These systems provide crucial insights into a compound's cellular and molecular effects.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, remains a foundational and widely used tool in the initial stages of drug discovery for its simplicity, cost-effectiveness, and high-throughput screening capabilities. nih.govnih.gov These models are instrumental for initial assessments of a compound's bioactivity, such as its effects on cell viability, proliferation, and apoptosis.

In the context of related cardiac glycosides, research on Proscillaridin (B1679727) A, a close analogue of this compound, highlights the utility of 2D models. Studies have utilized various human colon cancer cell lines to investigate its potential to sensitize cancer cells to therapeutic agents like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). For instance, researchers treated colon cancer cell lines such as HT29, SW480, and SW620 with Prothis compound to determine its effect on cell death pathways. researchgate.net Findings from such studies demonstrate that Prothis compound can effectively enhance TRAIL-induced cell death in both TRAIL-sensitive and resistant cancer cells. researchgate.net This is achieved, in part, by upregulating the expression of death receptors like DR5 on the cancer cell surface, thereby increasing their sensitivity to TRAIL-mediated apoptosis. researchgate.net These fundamental 2D culture experiments provide the primary evidence and rationale for pursuing further investigation in more complex models.

Table 1: Research Findings for Prothis compound in 2D Cell Culture Models

This table summarizes the experimental details and findings from a study on Prothis compound, a compound closely related to this compound, in various 2D cancer cell line models.

Cell LineCancer TypeKey ObjectiveFindingsCitation
HT29Colon CancerEvaluate TRAIL sensitizationProthis compound synergistically enhanced TRAIL-induced cell death. researchgate.net
SW480Colon CancerAssess death receptor expressionProthis compound treatment led to an upregulation of DR5 surface expression. researchgate.net
SW620Colon CancerInvestigate effects on TRAIL-resistant cellsProthis compound effectively sensitized resistant cells to TRAIL-induced apoptosis. researchgate.net

To bridge the gap between in vitro assays and in vivo conditions, three-dimensional (3D) cell culture models like spheroids and organoids are increasingly employed. frontiersin.orgnih.gov Spheroids are aggregates of one or more cell types that mimic the cell-cell interactions and nutrient gradients found in small tumors. mdpi.commdpi.com Organoids are more complex, stem-cell-derived structures that can self-organize and differentiate to replicate the architecture and function of a specific organ. nih.govthermofisher.com

These 3D models offer a more physiologically relevant system for drug testing. nih.gov For instance, cells grown in 3D cultures often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, a phenomenon that more closely mirrors clinical observations. mdpi.comoncotarget.com The complex structure of spheroids and organoids can physically impede drug penetration and contains heterogeneous cell populations (proliferating, quiescent, and necrotic cells), similar to an actual tumor microenvironment. mdpi.comnih.gov While these advanced models are ideal for evaluating the efficacy of compounds like this compound in a more realistic tumor context, specific studies applying spheroid or organoid models to this compound research are not yet widely published.

The tumor microenvironment consists of a complex interplay between cancer cells and various stromal cells, such as fibroblasts and immune cells, which significantly influences tumor progression and drug response. mdpi.comnih.gov Co-culture systems, where cancer cells are grown together with one or more other cell types, are designed to model these critical interactions. mdpi.com

Microfluidic systems, or "organ-on-a-chip" technology, represent a further advancement. These devices use small channels to culture cells in a dynamic environment with controlled fluid flow, enabling the precise manipulation of the cellular microenvironment and the study of cell-cell communication via soluble factors. rsc.orgmdpi.com Such platforms can be used to create complex, multi-cellular models, for instance, to analyze cancer cell migration, invasion, and response to drugs in the presence of stromal cells. nih.govnih.gov A microfluidic co-culture system could be used to investigate how this compound affects cancer cells both directly and indirectly by modulating their interactions with surrounding cells. However, the application of specific microfluidic or advanced co-culture systems to the study of this compound has not been extensively detailed in publicly available research.

Three-Dimensional (3D) Spheroid and Organoid Models

Animal Model Systems for Mechanistic Investigation of this compound

Animal models are indispensable for in vivo research, providing a systemic context to validate in vitro findings and to understand a compound's effects on a whole organism. wjbphs.comijrpc.com

Genetically engineered mouse models (GEMMs) are powerful tools for validating the molecular targets of a drug candidate. nih.govnih.gov In these models, a specific gene can be removed (knockout), have its expression reduced (knockdown), or be introduced (transgenic) to study its role in disease. wjbphs.comdrugtargetreview.com

For a compound like this compound, if in vitro studies suggest it acts by inhibiting a particular protein, a knockout mouse model lacking that protein could be used for validation. wjbphs.com If the physiological effects of the genetic knockout mimic the effects of the drug, it provides strong evidence that the protein is indeed the relevant target. Furthermore, inducible models, where gene expression can be turned on or off at a specific time (e.g., using a doxycycline-inducible system), allow researchers to determine if a target is required for tumor initiation versus maintenance. nih.gov Such models are critical for establishing a causal link between target modulation and therapeutic effect, but specific studies using GEMMs to validate the targets of this compound have not been reported.

To understand how a compound like this compound affects disease progression and to elucidate the biological pathways involved, researchers use various disease models. In oncology, one of the most common methods is the xenograft model, where human cancer cells or patient-derived tumor tissue (patient-derived xenograft, or PDX) is implanted into immunodeficient mice. nih.govstanford.edu These models are widely used to evaluate the in vivo efficacy of anti-cancer compounds. nih.govchayon.co.kr

By treating tumor-bearing mice with this compound and analyzing the tumors and other tissues, researchers can investigate its impact on tumor growth, metastasis, and specific signaling pathways. For example, analysis of tumor tissue post-treatment can reveal changes in the expression of proteins involved in apoptosis, cell cycle regulation, or angiogenesis, thereby elucidating the compound's mechanism of action in a living system. ijrpc.comscientificarchives.com These models are crucial for bridging the gap between in vitro cell culture findings and potential human clinical applications. scientificarchives.com

Genetically Modified Animal Models for Target Validation

High-Throughput Screening (HTS) and Phenotypic Screening in this compound Discovery

High-Throughput Screening (HTS) and phenotypic screening are foundational methodologies in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. mdpi.comresearchgate.net HTS automates the testing of thousands to millions of compounds against a specific biological target or in a cellular model. mdpi.comtmc.edu Phenotypic screening, a key strategy in the discovery of first-in-class drugs, identifies compounds based on their ability to induce a desired change in the observable characteristics (phenotype) of a cell or organism, often without prior knowledge of the specific molecular target. mdpi.comnih.gov These approaches have been instrumental in identifying and characterizing the anticancer activities of cardiac glycosides, including the aglycone this compound and its glycoside derivatives like Prothis compound.

In the context of this compound and related compounds, these screening methods are typically employed to assess phenotypes such as cytotoxicity, inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across various cancer cell lines. researchgate.net The process involves exposing cultured cancer cells to a library of compounds in multi-well plates and using automated imaging or reporter systems to measure the phenotypic response. researchgate.net

Detailed Research Findings

Research utilizing screening methodologies has successfully identified cardiac glycosides, including derivatives of this compound, as potent agents against aggressive cancers.

One prominent example involved a high-throughput phenotypic screen to find novel compounds for glioblastoma treatment. researchgate.net In this study, a well-characterized library of existing drugs was screened for anti-proliferative and anti-migratory effects on glioblastoma stem-like cell lines.

Screening ParameterDescription
Screening Type High-Throughput Phenotypic Screen
Compound Library Prestwick Chemical Library® (1120 molecules)
Cell Lines GBM6 and GBM9 (Glioblastoma stem-like cells)
Phenotypes Assessed Inhibition of cell migration and proliferation
Key Finding Prothis compound (a glycoside of this compound) was identified as having the most significant inhibitory effects among the 1120 compounds tested. researchgate.net

This interactive table summarizes the high-throughput screen that identified Prothis compound as a potent agent against glioblastoma.

Further in vitro investigation confirmed that Prothis compound induced cytotoxicity, triggered cell death, and caused a G2/M phase blockade in both glioblastoma stem-like cells (GBM6, GBM9) and established cell lines (U87-MG, U251-MG). researchgate.net

In a separate line of research focusing on Acute Myeloid Leukemia (AML), a phenotypic screen was performed to identify compounds with antiproliferative activity. core.ac.uk An orthogonal analysis integrating this cell-based screen with gene-expression data identified several classes of active compounds. Among the hits was the aglycone Scillaridin.

Screening ParameterDescription
Screening Type Phenotypic Screen
Compound Libraries Included the Spectrum Collection, an anti-cancer compound library, and the NDL-3000 library.
Cell Lines EVI1-High Acute Myeloid Leukemia (AML) cell lines.
Phenotype Assessed Antiproliferative effects (measured by cell death). core.ac.uknih.gov
Key Finding Scillaridin was identified as an active compound in this antiproliferative screen against AML cells. core.ac.uk

This interactive table details the phenotypic screen where Scillaridin was found to be active against AML cells.

Additionally, screening methodologies have been used to uncover specific mechanisms of action. A chemical library screen aimed at identifying agents that could sensitize colon cancer cells (HT29) to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) also identified Prothis compound. researchgate.net This demonstrates the power of screening not only for initial hit discovery but also for elucidating how a compound functions within a specific biological context, such as enhancing cancer cell susceptibility to apoptosis-inducing agents. researchgate.net

These examples underscore the critical role of HTS and phenotypic screening in the preclinical evaluation of this compound and its derivatives, providing the foundational data for their potential development as anticancer agents.

Synthetic Chemistry and Derivatization Strategies for Scillaridin a

Total Synthesis Routes and Methodological Innovations for Scillaridin A Scaffolds

The total synthesis of complex natural products like this compound is a testament to the power of modern organic chemistry. While the literature on the total synthesis specifically of this compound is not abundant, the synthesis of related bufadienolides, such as cinobufagin (B1669057) and bufalin (B1668032), provides significant insights into the methodologies applicable to the this compound scaffold. nih.govresearchgate.net These syntheses often feature innovative strategies for the construction of the characteristic steroid core and the stereoselective installation of the α-pyrone ring at the C-17 position. nih.govnih.gov

A key challenge in the synthesis of bufadienolides is the construction of the sterically hindered C/D ring system with the correct stereochemistry. Furthermore, the introduction of the diene-containing lactone at C-17 is a significant hurdle due to the sensitivity of this moiety to various reaction conditions. nih.gov

Recent advancements in synthetic methodology have provided new tools for tackling these challenges. For instance, late-stage oxidation and rearrangement strategies have been employed to install complex functionalities on the steroid skeleton. nih.gov The development of novel cross-coupling reactions has also facilitated the efficient construction of the α-pyrone ring. nih.gov

Table 1: Key Synthetic Challenges and Methodological Innovations in Bufadienolide Synthesis

Synthetic ChallengeMethodological InnovationExample Compound
Construction of the α-pyrone ringStille cross-coupling reaction. nih.govCinobufagin intermediate nih.gov
Installation of C14/C15 epoxidePhotochemical [4+2] cycloaddition of singlet oxygen. nih.govCinobufagin nih.gov
Stereoselective hydroxylationsDirected C-H oxidation.Not specified
Late-stage functionalizationRadical fluorination. acs.orgCorticosteroid analogues acs.org

These methodological innovations not only enable the total synthesis of complex bufadienolides but also open avenues for the creation of diverse analogs by allowing for the modification of the steroid core at late stages of the synthesis. acs.org

Semisynthesis Approaches from Natural Precursors

Semisynthesis, which utilizes readily available natural products as starting materials, offers a more practical and often more efficient alternative to total synthesis for accessing complex molecules like this compound. wikipedia.org This approach leverages the intricate stereochemistry and functionality already present in the natural precursor, significantly reducing the number of synthetic steps required. wikipedia.org

A common strategy in the semisynthesis of bufadienolide derivatives involves the modification of naturally abundant cardenolides or other steroids. For instance, digitoxin (B75463) and digoxin (B3395198) have served as precursors for the synthesis of novel cardiac glycoside analogs. researchgate.net The chemical modification of these precursors can involve reactions such as acetylation or ketalization of hydroxyl groups to investigate structure-activity relationships. researchgate.net

Another approach involves the isolation of a core bufadienolide, such as bufalin from toad venom, which can then be chemically modified to produce a range of derivatives. researchgate.net For example, the hydroxyl group at the C-3 position of bufalin can be oxidized and then reduced stereoselectively to afford different stereoisomers. researchgate.net This allows for a detailed investigation of how the stereochemistry at this position influences biological activity. researchgate.net

The primary advantage of semisynthesis is the ability to rapidly generate a library of analogs for biological screening, which is crucial for the development of new therapeutic agents. nih.gov

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical synthesis to create complex molecules. nih.govd-nb.info This approach is particularly valuable for the synthesis of glycosylated natural products and their derivatives, where the stereoselective installation of sugar moieties can be challenging to achieve through purely chemical means.

In the context of this compound, which is the aglycone of proscillaridin (B1679727) A, chemoenzymatic methods could be employed to synthesize various glycosylated derivatives. researchgate.net While specific examples for this compound are not prevalent in the provided search results, the principles of chemoenzymatic synthesis are broadly applicable. For instance, glycosyltransferases are enzymes that can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. These enzymes could be used to attach different sugar units to the hydroxyl group of this compound, leading to a diverse range of analogs.

The use of immobilized enzymes in flow chemistry setups represents a significant advancement in chemoenzymatic synthesis, allowing for continuous production and improved process efficiency. d-nb.info This methodology has been successfully applied to the synthesis of various carbohydrate derivatives and could be adapted for the glycosylation of this compound. d-nb.info

Table 2: Potential Chemoenzymatic Steps in this compound Derivatization

TransformationEnzyme ClassPotential SubstratePotential Product
GlycosylationGlycosyltransferaseThis compoundThis compound glycosides
HydroxylationCytochrome P450 monooxygenaseThis compoundHydroxylated this compound derivatives
Reduction of ketonesKetoreductase rsc.orgOxidized this compound precursorThis compound

The development of chemoenzymatic routes to this compound and its derivatives holds great promise for the sustainable and efficient production of these complex molecules for further biological investigation.

Stereoselective Synthesis and Chirality in this compound Production

The biological activity of bufadienolides is highly dependent on their three-dimensional structure. Therefore, the control of stereochemistry during synthesis is of paramount importance. rsc.org this compound possesses multiple stereocenters, and the precise spatial arrangement of its functional groups is crucial for its interaction with its biological target, the Na+/K+-ATPase. researchgate.net

Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. thieme.com In the context of this compound, this involves the stereocontrolled formation of the various rings of the steroid nucleus and the stereospecific introduction of substituents, including the α-pyrone ring.

One example of stereoselective control in the synthesis of a related bufadienolide involved the reduction of a ketone at the C-3 position of bufalin. researchgate.net Using different reducing agents, chemists can selectively produce either the α- or β-hydroxy epimer, allowing for the investigation of the biological importance of this stereocenter. researchgate.net

Modern synthetic methods, such as asymmetric catalysis and the use of chiral auxiliaries, provide powerful tools for achieving high levels of stereoselectivity. thieme.com The development of predictive models for stereoselectivity is an active area of research and is expected to further enhance the ability to design and execute highly stereoselective syntheses of complex molecules like this compound. rsc.org

Development of Novel Synthetic Methodologies for Bufadienolide Analogs

The quest for new therapeutic agents with improved efficacy and safety profiles drives the continuous development of novel synthetic methodologies. In the field of bufadienolides, this includes the creation of new strategies for constructing the core steroid skeleton and for introducing diverse functional groups.

One innovative approach involves a late-stage singlet oxygen oxidation followed by a rearrangement to install key functionalities on the bufadienolide scaffold. nih.gov This method was successfully applied to the synthesis of cinobufagin and demonstrates the power of using photochemical methods to access complex molecular architectures. nih.gov

Another area of development is the application of radical chemistry to functionalize steroid skeletons. acs.org For example, radical fluorination has been used to introduce fluorine atoms into corticosteroid analogs, a modification that can significantly alter the biological properties of the molecule. acs.org Such methods could be applied to the this compound scaffold to create novel fluorinated derivatives.

The development of modular synthetic routes is also a key goal. These routes would allow for the easy diversification of the bufadienolide structure at late stages of the synthesis, facilitating the rapid generation of analog libraries for drug discovery. acs.org

Advanced Analytical Methodologies for Scillaridin a Characterization and Quantification

Extraction, Isolation, and Purification Techniques for Scillaridin A from Biological Matrices

The initial and critical step in the analysis of this compound from biological sources, such as plant tissues or animal fluids, is its effective extraction and purification. slideshare.netnih.gov The complexity of these matrices, which contain a multitude of other compounds, requires multi-step procedures to isolate this compound with high purity. slideshare.netnih.gov

Commonly, the process begins with the extraction of the compound from the biological material using solvents. For instance, a chloroform (B151607) extract of fresh Urginea maritima bulbs can be used as a starting point. ekb.eg This is often followed by fractionation using column chromatography with silica (B1680970) gel. ekb.eg Elution with a gradient of solvents, such as chloroform and methanol, allows for the separation of compounds based on their polarity. ekb.eg Fractions containing this compound and related compounds can be identified and collected for further purification. ekb.eg Other techniques like solid-phase extraction (SPE) are also employed to remove interfering substances and concentrate the analyte from the complex matrix. amazonaws.com

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful tools for the separation and identification of this compound. chemyx.comwikipedia.orgshimadzu.eu LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. wikipedia.orgshimadzu.eu This technique is widely used for the analysis of organic and biochemical compounds in complex environmental and biological samples. wikipedia.org For instance, the purity of commercially available this compound is often assayed using LC/MS-ELSD (Evaporative Light Scattering Detector). sigmaaldrich.com

High-Speed Counter-Current Chromatography (HSCCC) presents a valuable alternative for the preparative separation of natural products like this compound. nih.govnih.gov As a liquid-liquid partition chromatography technique, HSCCC avoids the use of solid supports, thereby eliminating issues of irreversible adsorption and sample degradation. nih.govnih.gov This results in high recovery and yield of the target compound. nih.gov The choice of a suitable two-phase solvent system is crucial for successful separation in HSCCC. nih.gov For example, a system of n-butanol/tert-butyl methyl ether/acetonitrile/0.1% aqueous TFA has been used for the separation of moderately hydrophobic compounds. researchgate.net

Interactive Data Table: Chromatographic Techniques for this compound
TechniquePrincipleApplication for this compoundKey Advantages
LC-MS (Liquid Chromatography-Mass Spectrometry)Separates compounds based on their differential partitioning between a mobile and a stationary phase, followed by mass-based detection. wikipedia.orgshimadzu.euIdentification and quantification in complex mixtures; purity assessment. researchgate.netHigh sensitivity, selectivity, and provides molecular weight information. shimadzu.eu
HSCCC (High-Speed Counter-Current Chromatography)Liquid-liquid partition chromatography without a solid support matrix. nih.govPreparative isolation and purification from crude extracts. nih.govnih.govHigh recovery, no irreversible adsorption, and high sample loading capacity. nih.govnih.gov

Once isolated, the structural elucidation of this compound is accomplished using a combination of advanced spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in the molecule. spectroscopyonline.comscirp.org The FT-IR spectrum of a compound shows absorption bands corresponding to the vibrations of specific chemical bonds. scirp.org This technique can confirm the presence of key structural features in this compound. researchgate.net For example, FT-IR analysis of extracts from Drimia species has been used to confirm the presence of bufadienolides like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive method for determining the detailed atomic structure of organic molecules. measurlabs.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. mdpi.com For instance, the ¹H-NMR spectrum of bufadienolides shows characteristic signals for the α,β-unsaturated lactone ring. mdpi.com The structure of proscillaridin (B1679727) A, a related cardiac glycoside, was determined using EI-MS, ¹H-NMR, and ¹³C-NMR. ekb.eg

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. evosep.comquality-assistance.com This is crucial for confirming the molecular formula of this compound (C₂₄H₃₀O₃). nih.gov HRMS, often coupled with LC (HR-LCMS), has been instrumental in confirming the presence of this compound in extracts of Drimia species. researchgate.net

Interactive Data Table: Spectroscopic Data for this compound
Spectroscopic TechniqueInformation ObtainedRelevance to this compound
FT-IRIdentification of functional groups. spectroscopyonline.comscirp.orgConfirms the presence of characteristic structural motifs. researchgate.net
NMR (¹H, ¹³C, 2D)Detailed atomic structure and connectivity. measurlabs.comElucidates the complete chemical structure. ekb.egmdpi.com
High-Resolution MSPrecise molecular weight and elemental composition. evosep.comquality-assistance.comConfirms the molecular formula. researchgate.netnih.gov

Chromatographic Separation Techniques (e.g., LC-MS, HSCCC)

Quantitative Analysis of this compound in Research Samples

Quantitative analysis is essential to determine the concentration of this compound in various samples, which is critical for research into its biological activities. nu.eduscribbr.comgreenbook.org HPLC is a commonly used method for the quantification of cardiac glycosides. ekb.eg

For instance, the amount of prothis compound in callus and regenerated plants of Urginea maritima has been quantified using HPLC. ekb.eg This involves extracting the compound, filtering the extract, and injecting a known volume into the HPLC system. ekb.eg A standard curve, prepared using a known concentration of the compound, is used to determine the quantity in the samples. ekb.eg

Reverse-phase high-performance liquid chromatography (RP-HPLC) has been successfully used to estimate the quantity of this compound in the bulbs of different Drimia species. researchgate.net One study found the highest quantity of this compound (5.54 ± 0.03 mg/g dry weight) in the dichloromethane (B109758) (DCM) extracts of Drimia coromandeliana. researchgate.net

The development of robust and sensitive analytical methods, such as improved SPE-LC-MS/MS techniques, is crucial for the accurate quantification of compounds like this compound, especially at low concentrations in biological matrices. lcms.cz

Computational and Chemoinformatic Tools for this compound Analysis

Computational and chemoinformatic tools are increasingly being used to analyze and predict the properties of chemical compounds, including this compound. mdpi.comamazon.com Chemoinformatics combines chemistry with computer and information science to analyze chemical data and model the properties and activities of molecules. mdpi.com

These tools can be applied in various ways:

Data Management and Analysis: Chemoinformatic databases can store and provide access to vast amounts of chemical information, including structures, properties, and biological activities of compounds like this compound. mdpi.com

Structure-Activity Relationship (SAR) Studies: By analyzing the structures and biological activities of a series of related compounds, chemoinformatic methods can help identify the structural features responsible for their effects.

Virtual Screening and Docking: Computational docking tools can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. mdpi.com This can help in understanding its mechanism of action and in identifying potential new targets.

Prediction of Properties: Chemoinformatic models can be used to predict various physicochemical and biological properties of this compound, which can guide further experimental research. mdpi.com

While specific computational studies focused solely on this compound are not extensively detailed in the provided context, the general application of these tools in drug discovery and natural product research is well-established and highly relevant to the study of this compound. mdpi.comrepo4.eu

Metabolism and Biotransformation of Scillaridin a

Elucidation of Metabolic Pathways and Products of Scillaridin A

The metabolic fate of this compound involves several key pathways. Biotransformation is the process by which the body chemically alters substances to facilitate their excretion. slideshare.netijpcbs.com This process typically occurs in two phases: Phase I and Phase II metabolism. abdn.ac.uk

Phase I reactions introduce or expose functional groups on the parent compound, often through oxidation, reduction, or hydrolysis. abdn.ac.uklongdom.org These reactions aim to increase the compound's polarity. longdom.org While specific metabolites of this compound are not extensively detailed in the provided search results, the general principles of cardiac glycoside metabolism suggest that it would undergo hydroxylation reactions. wikipedia.org For instance, other bufadienolides can be hydroxylated at various positions on the steroid nucleus. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their removal from the body. longdom.orgopenaccessjournals.com For this compound, this would likely involve the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to its hydroxyl groups. openaccessjournals.comkcl.ac.uk The resulting conjugates are more hydrophilic and can be more readily excreted. longdom.org

Research on rats has shown that this compound is primarily excreted in the bile, largely without chemical modification. oup.com In these studies, only one compound, identified as unchanged this compound, was detected in the bile after administration. oup.com This suggests that for certain species and under specific conditions, direct excretion might be a major pathway, bypassing extensive metabolism. However, the formation of metabolites in other species or under different conditions cannot be ruled out. For example, the biotransformation of other bufadienolides can lead to the formation of various conjugated metabolites, including those with sulfonic acid. nih.gov

The table below summarizes the potential metabolic pathways for this compound based on general xenobiotic and cardiac glycoside metabolism.

PhaseReaction TypePotential Effect on this compound
Phase I Oxidation (Hydroxylation)Introduction of hydroxyl (-OH) groups onto the steroid nucleus.
Phase II GlucuronidationAttachment of glucuronic acid to hydroxyl groups. openaccessjournals.comkcl.ac.uk
Phase II SulfationAttachment of sulfate groups to hydroxyl groups. openaccessjournals.comkcl.ac.uk
Excretion Biliary ExcretionDirect elimination of unchanged this compound into the bile. oup.com

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Biotransformation

The biotransformation of many drugs and foreign compounds is heavily reliant on a superfamily of enzymes known as Cytochrome P450 (CYP). ijpcbs.comnih.gov These enzymes are primarily located in the liver and are responsible for catalyzing a wide range of oxidative reactions, which constitute the majority of Phase I metabolism. abdn.ac.uknih.gov

CYP enzymes function as monooxygenases, inserting one atom of oxygen into a substrate, thereby increasing its polarity. wikipedia.orgnih.gov The human liver expresses several CYP enzymes, with isoforms like CYP3A4, CYP2D6, and CYP2C9 being responsible for the metabolism of a large percentage of clinically used drugs. ijpcbs.comdynamed.com While the specific CYP isozymes involved in this compound metabolism are not explicitly identified in the provided literature, it is highly probable that they play a role in any oxidative metabolism of the compound, given their broad substrate specificity. nih.gov The activity of these enzymes can be influenced by various factors, leading to individual differences in drug metabolism. nih.govcambridge.org

Phase II biotransformation is carried out by a different set of enzymes. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from a cofactor to the substrate. openaccessjournals.com Sulfation is mediated by sulfotransferases (SULTs), which attach a sulfate group. openaccessjournals.comkcl.ac.uk Both UGTs and SULTs are crucial for detoxifying and eliminating a wide variety of compounds. openaccessjournals.comkcl.ac.uk Given the structure of this compound, which possesses hydroxyl groups, it is a likely substrate for both UGT and SULT enzymes. archive.orguomus.edu.iq

The table below lists the key enzyme families involved in the biotransformation of compounds like this compound.

Enzyme FamilyMetabolic PhaseFunction
Cytochrome P450 (CYP) Phase ICatalyze oxidative reactions, such as hydroxylation. nih.gov
UDP-Glucuronosyltransferases (UGTs) Phase IICatalyze the attachment of glucuronic acid (glucuronidation). openaccessjournals.com
Sulfotransferases (SULTs) Phase IICatalyze the attachment of sulfate groups (sulfation). openaccessjournals.comkcl.ac.uk

Conjugation and Excretion Mechanisms of this compound Metabolites

Following biotransformation, the resulting metabolites of this compound must be excreted from the body. The conjugation reactions of Phase II metabolism are critical for this process, as they render the metabolites more water-soluble. longdom.orgopenaccessjournals.com

Glucuronide and sulfate conjugates are the most common products of Phase II metabolism for compounds with hydroxyl groups. openaccessjournals.comuomus.edu.iq These conjugates are highly hydrophilic and can be readily eliminated from the body, primarily through urine or bile. longdom.orgopenaccessjournals.com The specific route of excretion often depends on the molecular weight and polarity of the conjugate.

Studies in rats have demonstrated that this compound is predominantly excreted into the bile. oup.com In these experiments, a significant percentage of the administered dose was recovered unchanged in the bile within a few hours. oup.com This indicates that for this particular species, biliary excretion is a major and rapid elimination pathway for the parent compound itself. oup.com Urinary excretion of this compound and its metabolites appeared to be very low in the initial hours following administration. oup.com This pattern of excretion, with a preference for the biliary route, is also observed for some other polar cardiac glycosides. oup.com

The process of bilirubin (B190676) excretion can be inhibited by Scillaren (B1171841), a related cardiac glycoside, which suggests an interaction with the transport mechanisms in the liver responsible for moving compounds into the bile. nih.gov This further supports the importance of biliary excretion for this class of compounds.

The general mechanisms for the excretion of this compound and its potential metabolites are outlined below:

Biliary Excretion: Transport of the unchanged compound or its conjugates from the liver into the bile, followed by elimination in the feces. oup.comteachmephysiology.com

Renal Excretion: Filtration of water-soluble conjugates from the blood by the kidneys and elimination in the urine. teachmephysiology.com

Impact of Biotransformation on this compound Activity and Fate in Biological Systems

Generally, the metabolic modifications that occur during Phase I and Phase II reactions lead to a decrease or complete loss of the pharmacological activity of the parent drug. abdn.ac.uknih.gov For this compound, which exerts its cardiac effects by inhibiting the Na+/K+-ATPase enzyme, any structural alteration, particularly to the lactone ring or the steroid nucleus, is likely to reduce its binding affinity and thus its activity. biosynth.com For example, hydrogenation of the double bond in the lactone ring of similar cardiac glycosides significantly reduces or abolishes their cardiac activity. archive.org

Conjugation with glucuronic acid or sulfate groups adds large, polar moieties to the molecule, which would sterically hinder its interaction with the Na+/K+-ATPase receptor and drastically alter its solubility and distribution properties. openaccessjournals.comuomus.edu.iq Therefore, the formation of glucuronide and sulfate conjugates of this compound would be expected to represent a detoxification pathway, leading to inactive metabolites. uomus.edu.iq

However, in some instances, metabolism can lead to the formation of reactive metabolites that may be responsible for toxic effects. nih.gov While there is no specific information on this for this compound in the provided results, it is a known phenomenon in drug metabolism.

The fate of this compound in the body is thus determined by the balance between its direct excretion and its conversion to metabolites. The rapid biliary excretion of the unchanged compound, as seen in rats, would lead to a shorter duration of action. oup.com If significant metabolism occurs, the rate of this conversion will dictate the clearance of the active compound from the body. ijpcbs.com Individual variations in the activity of metabolic enzymes like CYPs and UGTs can lead to differences in the rate of this compound metabolism and clearance, potentially affecting its efficacy and safety. nih.gov

The table below summarizes the expected impact of biotransformation on this compound.

Metabolic ProcessEffect on ActivityEffect on Excretion
Phase I Oxidation Likely decrease or loss of activity.Increased polarity facilitates further metabolism and excretion.
Phase II Conjugation Inactivation of the compound. uomus.edu.iqGreatly increased water solubility, promoting rapid elimination via urine or bile. openaccessjournals.com
Direct Biliary Excretion Termination of activity by removal from the body.Rapid elimination of the active compound. oup.com

Emerging Research Directions and Methodological Advances for Scillaridin a

Omics Technologies in Scillaridin A Research (e.g., Genomics, Proteomics, Metabolomics)

Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing our understanding of how small molecules like this compound interact with biological systems. mdpi.com These approaches provide a holistic view, moving beyond a single target to a systems-level perspective. mdpi.com

Genomics: Genomic analysis can be instrumental in identifying genetic markers that predict sensitivity or resistance to this compound. The Genomics of Drug Sensitivity in Cancer (GDSC) project, for example, integrates drug sensitivity data with genomic information from cancer cell lines to uncover biomarkers of drug response. cancerrxgene.orgharvard.edu A similar approach for this compound could involve screening a panel of cancer cell lines with diverse genomic backgrounds to identify mutations or gene expression patterns that correlate with its cytotoxic effects. biorxiv.org This could lead to personalized medicine strategies, where patients are selected for treatment based on their tumor's genomic profile.

Proteomics: Proteomics offers a powerful lens to observe the cellular response to this compound treatment. dkfz.de Techniques like quantitative proteomics can reveal changes in protein expression and post-translational modifications, providing insights into the pathways modulated by the compound. frontiersin.orgnih.gov For instance, a proteomic study of cancer cells treated with this compound could identify downstream effectors of its primary target, Na+/K+-ATPase, and uncover off-target effects that may contribute to its therapeutic or toxic profile. dkfz.de Chemical proteomics, a sub-discipline, employs chemical probes to directly identify the protein targets of small molecules within a complex cellular environment, a technique that could further elucidate the complete target profile of this compound. evotec.comrsc.org

Metabolomics: Metabolomic fingerprinting has already been successfully used to identify this compound in plant extracts. mdpi.com In a research context, metabolomics can provide a real-time snapshot of the metabolic state of a cell or organism upon treatment with this compound. biospec.net By analyzing the changes in the metabolome, researchers can understand how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov For example, a study on Egyptian Red and White Squill bulbs used a metabolomics approach that included UPLC/MS to identify this compound as a monohydroxybufa-tetraenolide. mdpi.com This highlights the utility of metabolomics in both the identification of natural products and in understanding their biological context.

The integration of these different omics datasets, often referred to as multi-omics, can provide a more comprehensive and systems-level understanding of this compound's biological activity. researchgate.net

Chemical Genomics and Target Deconvolution in this compound Studies

While the primary target of cardiac glycosides like this compound is known to be the Na+/K+-ATPase enzyme, a full understanding of their therapeutic and toxic effects requires a comprehensive identification of all cellular targets, a process known as target deconvolution. biosynth.comontosight.ai Chemical genomics, which utilizes small molecules to perturb protein function in a manner analogous to genetics, provides a powerful toolkit for this purpose. clinicalgenome.orgnih.gov

One of the major challenges in drug discovery, particularly for compounds identified through phenotypic screens, is pinpointing the molecular interactions responsible for a specific cellular response. pelagobio.com Traditional methods can be plagued by false positives and may not reflect the physiological reality within a cell. pelagobio.com Modern target deconvolution strategies aim to overcome these limitations.

Affinity-Based and Activity-Based Probes: Chemical proteomics often employs probes derived from the small molecule of interest to "fish out" its binding partners from a cellular lysate. rsc.orgnih.gov These probes can be designed with reactive groups that covalently bind to the target or with tags that allow for their capture and subsequent identification by mass spectrometry. rsc.org For this compound, synthetic chemists could create analogs with photo-affinity labels or "click chemistry" handles, enabling the identification of direct binding partners in live cells. evotec.com

Label-Free Approaches: To avoid potential issues with modifying the original compound, label-free methods have been developed. Cellular Thermal Shift Assay (CETSA®) is one such powerful technique that measures the change in thermal stability of proteins upon ligand binding. pelagobio.com This method allows for the proteome-wide assessment of compound-target interactions in a physiologically relevant context. pelagobio.com Applying CETSA® to this compound could confirm its engagement with Na+/K+-ATPase in cells and potentially reveal novel, previously unknown targets.

Knowledge of the full target profile of this compound is crucial for optimizing its therapeutic window, minimizing off-target effects, and developing more selective and potent analogs. pelagobio.com

Artificial Intelligence and Machine Learning Applications in this compound Drug Discovery Research (e.g., SAR Prediction)

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development, offering tools to accelerate the process and reduce costs. explorationpub.com For a natural product like this compound, these computational approaches can be particularly valuable in navigating the vast chemical space to design and prioritize novel analogs with improved properties. explorationpub.comnih.gov

A key application of AI and ML in this context is the prediction of Structure-Activity Relationships (SAR). SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov

Predictive Modeling for SAR: Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on datasets of compounds with known activities to build predictive models. ontosight.ainih.govacs.org For this compound and other bufadienolides, these models could be used to:

Predict the anticancer or cardiotonic activity of virtual or newly synthesized analogs. researchgate.net

Identify the key structural features (pharmacophores) responsible for the desired biological effect.

Screen large virtual libraries of compounds to identify those with a high probability of being active, thus prioritizing synthetic efforts. nih.gov

For example, a study on cardenolides, a related class of cardiac glycosides, successfully used machine learning to develop predictive models for their anti-herpes activity. researchgate.net Another study employed ML models to predict the activity of EGFR inhibitors, demonstrating the power of these techniques in identifying potent drug candidates from millions of compounds. nih.gov

Generative Models for De Novo Design: Beyond prediction, AI can also be used for de novo drug design. Generative models can learn the underlying patterns in a set of known active molecules and then generate novel chemical structures that are likely to possess the desired activity. This approach could be used to design entirely new this compound analogs with potentially improved efficacy and safety profiles.

The integration of AI and ML into this compound research promises to rationalize the drug discovery process, enabling a more targeted and efficient exploration of its therapeutic potential. mdpi.comresearchgate.net

Challenges and Opportunities in Preclinical Drug Discovery Research of this compound Analogs

The journey of a promising bioactive compound from initial discovery to a clinically approved drug is fraught with challenges. The preclinical phase, in particular, is a critical bottleneck where many potential drug candidates fail. biorxiv.org Research into this compound analogs faces both general and specific hurdles, but also presents unique opportunities.

Challenges:

Translational Validity of Animal Models: A significant challenge in preclinical research is the often poor predictive validity of animal models for human disease. biorxiv.org An effect observed in a mouse model may not translate to humans due to species-specific differences in physiology and metabolism. This is a critical consideration for this compound analogs, especially concerning their cardiotoxic effects.

Biomarker Development: Identifying and validating pharmacodynamic biomarkers—indicators of a drug's effect on its target—is essential for early-phase clinical trials. mdpi.com For this compound analogs, this would involve developing robust assays to measure Na+/K+-ATPase inhibition or downstream signaling events in accessible patient tissues. The translation of preclinical biomarkers to the clinical setting is often difficult. mdpi.com

Synthesis and Scalability: The synthesis of complex natural product analogs can be a major hurdle. researchgate.net Developing efficient and scalable synthetic routes for this compound derivatives is necessary to produce sufficient quantities for preclinical and, eventually, clinical studies.

Narrow Therapeutic Index: Like other cardiac glycosides, this compound has a narrow therapeutic index, meaning the dose at which it is effective is close to the dose at which it is toxic. biosynth.comontosight.ai A key challenge in developing analogs is to widen this therapeutic window, for instance, by increasing potency against cancer cells while reducing cardiotoxicity.

Opportunities:

Repurposing and Novel Indications: While traditionally known for their cardiotonic effects, cardiac glycosides are being "rediscovered" for their potential in treating other diseases, most notably cancer. nih.govresearchgate.netmdpi.com Studies on proscillaridin (B1679727) A, a closely related compound, have demonstrated its ability to induce apoptosis in various cancer cell lines, including prostate and lung cancer. researchgate.net This presents a significant opportunity to develop this compound analogs as novel anticancer agents.

Analog Synthesis for Improved Properties: The synthesis of novel analogs provides an opportunity to fine-tune the pharmacological properties of this compound. For example, a recent study reported the synthesis of glycan analogs of prothis compound. researchgate.net By modifying the sugar moiety, it may be possible to enhance the compound's anticancer activity, improve its pharmacokinetic profile, or reduce its toxicity. acs.org One study found that ketalization of the glycan on prothis compound resulted in similar or even enhanced in vitro potency against cancer cells. researchgate.net

Combination Therapies: There is a significant opportunity to explore the use of this compound analogs in combination with existing therapies. Prothis compound has been shown to augment the toxicity of doxorubicin (B1662922) in prostate cancer cells and sensitize colon cancer cells to TRAIL-induced cell death. researchgate.netresearchgate.net Such synergistic effects could allow for lower doses of each drug, potentially reducing toxicity while increasing efficacy.

Overcoming the challenges in preclinical development will require a concerted effort, but the potential to develop novel therapies from this compound analogs for diseases like cancer provides a strong impetus for continued research.

Interdisciplinary Approaches in this compound Bioactive Compound Research

The complexity of natural product drug discovery, from isolation and characterization to preclinical and clinical development, necessitates a collaborative, interdisciplinary approach. biosynth.com The study of this compound is no exception, and its future progress will likely depend on the successful integration of expertise from various scientific fields.

The Need for Collaboration:

Chemistry and Biology: The foundation of this compound research lies at the interface of chemistry and biology. Natural product chemists are needed to isolate and characterize this compound and its analogs from natural sources, such as the squill plant (Urginea maritima), and to devise synthetic routes to new derivatives. ontosight.airesearchgate.net Biologists, in turn, are essential for evaluating the bioactivity of these compounds, elucidating their mechanisms of action, and testing them in relevant disease models. researchgate.net

Pharmacology and Toxicology: Pharmacologists play a crucial role in understanding the pharmacokinetic and pharmacodynamic properties of this compound analogs, while toxicologists are needed to assess their safety profiles. biosynth.com Given the known cardiotoxicity of cardiac glycosides, this collaboration is paramount for developing analogs with an acceptable therapeutic index. ontosight.ai

Computational Science and Experimental Biology: As discussed previously, the integration of computational approaches, such as AI and machine learning, with experimental biology is a powerful strategy. explorationpub.com Bioinformaticians and computational chemists can build predictive models to guide the design and prioritization of new analogs, which can then be synthesized and tested by chemists and biologists. nih.govresearchgate.net This iterative cycle of prediction and experimentation can significantly accelerate the drug discovery process.

Clinical Research: Ultimately, the goal of this research is to develop new therapies for patients. This requires a "transdisciplinary" approach that bridges basic science with clinical research. innovareacademics.in For example, a study that identified digoxin (B3395198) as a potential drug for prostate cancer involved a two-stage approach that combined high-throughput laboratory screening with a large prospective cohort study. mdpi.com A similar strategy could be envisioned for this compound analogs, where promising preclinical findings are translated into well-designed clinical trials.

An interdisciplinary mindset, where researchers from different fields work together to solve complex problems, is essential for unlocking the full therapeutic potential of this compound and other natural products. mdpi.comnih.gov This collaborative spirit fosters innovation and is a hallmark of modern scientific research. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.